Home > Products > Screening Compounds P136106 > 6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE
6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE -

6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE

Catalog Number: EVT-5239691
CAS Number:
Molecular Formula: C13H16N4O3
Molecular Weight: 276.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

    Compound Description: This compound serves as a crucial synthetic intermediate in producing levosimendan, a medication used to treat acutely decompensated heart failure. [] Notably, few studies delve into the chiral separation of this intermediate using chiral stationary phases in chromatography. []

(+/-)-6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232)

    Compound Description: This racemic compound, KF15232, displays significant cardiotonic activity, primarily through a robust myofibrillar Ca(2+)-sensitizing effect. [] Further research revealed that its (-) enantiomer exhibits a more potent cardiotonic effect than the (+) enantiomer, highlighting the importance of stereochemistry in its biological activity. []

    Relevance: While structurally distinct from 6-[4-(dimethylamino)-3-nitrophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone at first glance, KF15232 belongs to the broader class of 6-aryl-4,5-dihydro-5-methyl-3(2H)-pyridazinones, emphasizing the significance of this scaffold in cardiovascular research. Both compounds share the 4,5-dihydro-5-methyl-3(2H)-pyridazinone core, but differ in the substituent at the 6-position. KF15232 features a quinazolinyl group, highlighting the diverse range of aryl substituents that can be incorporated at this position to modulate biological activity. []

6-[4-[2-[3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate (TZC-5665)

    Compound Description: This compound, TZC-5665, and its human metabolite, M-2, were investigated for their cardiovascular effects. [] While TZC-5665 primarily exerted negative chronotropic and inotropic effects, its metabolite M-2 exhibited a potent positive inotropic effect. [] This finding underscores the potential for metabolic transformations to drastically alter the biological activity of these pyridazinone derivatives.

4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone (Pimobedan)

    Compound Description: Pimobedan, a benzimidazole-pyridazinone compound, functions as a potent cardiotonic agent. It acts as a non-adrenergic, non-glycoside inotropic drug, simultaneously exhibiting vasodilator activity. Its mechanism involves increasing the calcium sensitivity of cardiac myofilaments and inhibiting phosphodiesterase. []

    Relevance: Although not a direct structural analogue, pimobedan highlights the significance of incorporating benzimidazole moieties into pyridazinone-based cardiovascular agents. This compound underscores the potential of combining different pharmacophores with the 4,5-dihydro-5-methyl-3(2H)-pyridazinone core structure present in 6-[4-(dimethylamino)-3-nitrophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone to create new drugs with enhanced or unique cardiovascular properties. []

4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

    Compound Description: This group of compounds was found to possess notable positive inotropic activity, leading to increased myocardial contractility with minimal impact on heart rate and a decrease in systemic arterial blood pressure. [] This discovery highlighted the potential of this chemical class as cardiotonic agents. The introduction of a methyl substituent at the 5-position of the pyridazinone ring (e.g., in CI-930) further enhanced the potency within this series. []

    Relevance: Compounds belonging to this class, particularly CI-930 (the 5-methyl analog of imazodan or CI-914), emphasize the importance of the 4,5-dihydro-3(2H)-pyridazinone core structure, also present in 6-[4-(dimethylamino)-3-nitrophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, for cardiovascular activity. Furthermore, the presence of an imidazole ring in these compounds, though connected differently than the nitro group in the target compound, suggests that exploring heterocyclic modifications at the phenyl ring could be a viable strategy for modulating biological activity. [, ]

6-[4-(Substituted-amino)phenyl]pyridazinones and 6-[4-(Substituted-methyl)amino]phenyl]pyridazinones

    Compound Description: This series of compounds was synthesized and evaluated for in vitro and in vivo cardiovascular activity. Notably, 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) and its 5-methyl derivative displayed potent positive inotropic activity and vasodilating properties. []

    Relevance: These compounds, especially MCI-154 and its 5-methyl derivative, highlight the importance of an amino substituent at the para position of the phenyl ring for cardiovascular activity. While 6-[4-(dimethylamino)-3-nitrophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone features a nitro group instead of an amino group, the presence of the dimethylamino group at the para position suggests a potential role for this substituent in its biological activity. This series emphasizes the possibility of modifying the type of amino substituent and its position on the phenyl ring to fine-tune the pharmacological profile of these compounds. []

Properties

Product Name

6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE

IUPAC Name

3-[4-(dimethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C13H16N4O3/c1-8-6-12(18)14-15-13(8)9-4-5-10(16(2)3)11(7-9)17(19)20/h4-5,7-8H,6H2,1-3H3,(H,14,18)

InChI Key

FBZBPTAIJMWJJO-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-]

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.